Imuracetam

Beschreibung

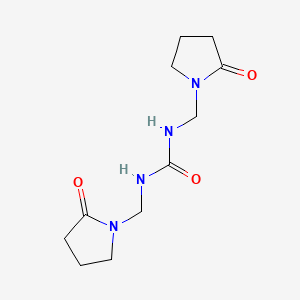

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67542-41-0 |

|---|---|

Molekularformel |

C11H18N4O3 |

Molekulargewicht |

254.29 g/mol |

IUPAC-Name |

1,3-bis[(2-oxopyrrolidin-1-yl)methyl]urea |

InChI |

InChI=1S/C11H18N4O3/c16-9-3-1-5-14(9)7-12-11(18)13-8-15-6-2-4-10(15)17/h1-8H2,(H2,12,13,18) |

InChI-Schlüssel |

WMKONRFEZGAHTE-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |

Kanonische SMILES |

C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |

Andere CAS-Nummern |

67542-41-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Aniracetam's Modulation of Glutamatergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniracetam, a pyrrolidinone nootropic agent, has garnered significant interest for its cognitive-enhancing properties. This technical guide provides an in-depth examination of the molecular mechanisms underlying aniracetam's effects on the glutamatergic system, the principal excitatory neurotransmitter network in the central nervous system. The primary focus is on its well-documented positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key element in synaptic plasticity. This document synthesizes findings from electrophysiological, neurochemical, and behavioral studies to elucidate the nuanced interactions of aniracetam with glutamatergic pathways. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction to Aniracetam and the Glutamatergic System

The glutamatergic system plays a pivotal role in mediating fast excitatory synaptic transmission, which is fundamental for cognitive functions such as learning and memory.[1][2] Key receptors in this system include the ionotropic AMPA and N-methyl-D-aspartate (NMDA) receptors, and metabotropic glutamate receptors (mGluRs).[3][4] Aniracetam's cognitive-enhancing effects are primarily attributed to its modulation of this system.[5]

Aniracetam is a positive allosteric modulator of AMPA receptors.[6] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. This modulation leads to an increase in synaptic transmission and is believed to be a core mechanism for its nootropic effects.[5]

Aniracetam's Primary Mechanism: Positive Allosteric Modulation of AMPA Receptors

Aniracetam's most well-characterized mechanism of action is its positive allosteric modulation of AMPA receptors.[6] It achieves this by binding to a symmetrical site at the dimer interface of the AMPA receptor ligand-binding domain.[7][8] This binding stabilizes the open conformation of the receptor channel, leading to two key effects:

-

Slowing of Desensitization: Aniracetam reduces the rate at which the AMPA receptor becomes desensitized to the continuous presence of glutamate. This allows for a prolonged excitatory postsynaptic current (EPSC).[9][10]

-

Slowing of Deactivation: The drug also slows the rate of channel closing (deactivation) after glutamate dissociates, further contributing to an enhanced and prolonged synaptic response.[9][10]

These effects collectively lead to an amplification of AMPA receptor-mediated synaptic transmission, which is a critical process in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[11][12]

Quantitative Data on Aniracetam's Effect on AMPA Receptor Kinetics

| Parameter | Effect of Aniracetam | Concentration | Cell Type/Preparation | Reference |

| AMPA Receptor Deactivation Time Constant | Increased | 5 mM | Chick Cochlear Nucleus Neurons | [10] |

| AMPA Receptor Desensitization Rate | Decreased | 5 mM | Chick Cochlear Nucleus Neurons | [10] |

| Peak AMPA-evoked Current Amplitude | Increased | Not specified | Cultured Neurons | [6] |

| [3H]AMPA Binding Site Density (Low Affinity) | Increased | Not specified | Crude Synaptic Membranes | [6] |

Experimental Protocols

Electrophysiological Recording of AMPA Receptor Currents:

-

Preparation: Outside-out patches are excised from cultured neurons (e.g., chick cochlear nucleus neurons).[9]

-

Solution Application: A rapid solution exchange system is used to apply glutamate (agonist) and aniracetam to the patch.[9]

-

Recording: Whole-cell voltage-clamp recordings are performed to measure the amplitude and kinetics of AMPA receptor-mediated currents. Deactivation is measured by the decay of the current after a brief application of glutamate. Desensitization is assessed by the decay of the current during a prolonged application of glutamate.[9]

dot

Caption: Aniracetam's positive allosteric modulation of the AMPA receptor.

Indirect and Secondary Mechanisms on Glutamatergic and Other Neurotransmitter Systems

While the primary action of aniracetam is on AMPA receptors, evidence suggests it also has indirect effects on other components of the glutamatergic system and other neurotransmitter pathways.

Modulation of NMDA Receptors

Direct binding of aniracetam to NMDA receptors is not well-established. However, its potentiation of AMPA receptor function can indirectly influence NMDA receptor activation. Enhanced AMPA receptor-mediated depolarization can help to relieve the magnesium block of the NMDA receptor channel, thereby facilitating its activation. This interplay is crucial for the induction of LTP.[12]

Furthermore, a metabolite of aniracetam, N-anisoyl-GABA, has been shown to target NMDA receptors, contributing to the overall pharmacological profile of the drug.[13]

Interaction with Metabotropic Glutamate Receptors (mGluRs)

Some studies suggest that aniracetam may also modulate mGluRs. One proposed mechanism is that aniracetam positively modulates mGluRs, which in turn can lead to an increase in the activity of α-secretase.[14] This enzyme is involved in the non-amyloidogenic processing of amyloid precursor protein (APP), suggesting a potential neuroprotective role for aniracetam in conditions like Alzheimer's disease.[14]

Effects on Neurotransmitter Release

Aniracetam has been shown to increase the extracellular levels of several key neurotransmitters in brain regions critical for cognition, including the prefrontal cortex, hippocampus, and amygdala.[11][15]

-

Acetylcholine (ACh): Aniracetam enhances ACh release, which is thought to be mediated through its glutamatergic actions.[15]

-

Dopamine (DA) and Serotonin (5-HT): The release of DA and 5-HT is also increased by aniracetam, an effect that appears to be dependent on both cholinergic and glutamatergic mechanisms.[13]

dot

Caption: Aniracetam's influence on various neurotransmitter systems.

Aniracetam and Synaptic Plasticity: Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.[16] Aniracetam has been demonstrated to facilitate the induction of LTP in the hippocampus.[11] This effect is a direct consequence of its ability to enhance AMPA receptor function. By prolonging the depolarization of the postsynaptic membrane, aniracetam increases the likelihood of NMDA receptor activation and the subsequent calcium influx necessary to trigger the molecular cascades that lead to LTP.[12][16]

Experimental Protocols

Induction and Measurement of Long-Term Potentiation (LTP):

-

Preparation: Hippocampal slices are prepared from rodent brains.[16]

-

Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[16]

-

LTP Induction: A high-frequency tetanus stimulation is delivered to induce LTP.

-

Measurement: The slope and amplitude of the fEPSPs are measured before and after tetanus in the presence and absence of aniracetam to assess its effect on LTP induction and maintenance.[16]

References

- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]

- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Aniracetam? [synapse.patsnap.com]

- 6. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paper Details | Paper Digest [paperdigest.org]

- 13. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 16. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Imuracetam and its Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imuracetam, with the systematic IUPAC name 1,3-Bis((2-oxo-1-pyrrolidinyl)methyl)urea, is a nootropic agent belonging to the racetam family of drugs. Developed in the 1970s, its synthesis and pharmacological properties have been a subject of scientific inquiry. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol. Furthermore, it explores the landscape of novel derivatives, summarizing available quantitative data on their synthesis and biological activities. This document is intended to serve as a core resource for researchers and professionals engaged in the discovery and development of cognitive-enhancing therapeutics.

Introduction

The racetam class of compounds has been a cornerstone in the field of nootropic research for several decades. These agents are characterized by a common 2-pyrrolidinone nucleus and are investigated for their potential to enhance cognitive functions such as memory and learning. This compound, a derivative featuring a bis-pyrrolidinone urea structure, represents an intriguing molecule within this class. Understanding its synthesis is fundamental for further research into its mechanism of action and the development of novel, more potent analogues.

Core Synthesis of this compound

The primary synthesis of this compound (UCB-G218) involves a multi-step process. While the original patents from UCB in the 1970s laid the groundwork for 2-oxo-1-pyrrolidine derivatives, a key accessible synthesis was later described by Avetisyan et al. in 1998. The general synthetic approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the urea-methylene bonds, leading back to 2-pyrrolidinone and a suitable aminomethylating agent.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on established synthetic methodologies for related 2-pyrrolidinone derivatives.

Step 1: N-Hydroxymethylation of 2-Pyrrolidinone

-

Reaction: 2-Pyrrolidinone is reacted with formaldehyde in the presence of a base to yield N-(hydroxymethyl)-2-pyrrolidinone.

-

Procedure: To a stirred solution of 2-pyrrolidinone (1.0 eq) in water, an aqueous solution of formaldehyde (37%, 1.1 eq) is added. The mixture is cooled to 0-5 °C and a catalytic amount of a suitable base (e.g., potassium carbonate) is added. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(hydroxymethyl)-2-pyrrolidinone.

Step 2: Conversion to N-Chloromethyl-2-pyrrolidinone

-

Reaction: The N-(hydroxymethyl)-2-pyrrolidinone is converted to the more reactive N-chloromethyl derivative using a chlorinating agent.

-

Procedure: N-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or THF) and cooled to 0 °C. Thionyl chloride (1.1 eq) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give N-chloromethyl-2-pyrrolidinone.

Step 3: Urea Formation to Yield this compound

-

Reaction: Two equivalents of N-chloromethyl-2-pyrrolidinone are reacted with urea to form the final product, this compound.

-

Procedure: Urea (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). Sodium hydride (2.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, and then a solution of N-chloromethyl-2-pyrrolidinone (2.0 eq) in DMF is added dropwise. The reaction is stirred at room temperature for 24-48 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not widely reported in publicly accessible literature. However, based on analogous reactions, the following are expected estimations:

| Step | Product | Expected Yield (%) | Purity (%) |

| 1 | N-(hydroxymethyl)-2-pyrrolidinone | 70-85 | >95 |

| 2 | N-Chloromethyl-2-pyrrolidinone | 60-75 | >90 |

| 3 | This compound | 40-60 | >98 (after purification) |

Novel Derivatives of this compound

The exploration of novel derivatives of this compound is an active area of research aimed at enhancing its nootropic properties, improving its pharmacokinetic profile, and reducing potential side effects. The core structure of this compound offers several points for chemical modification.

Strategies for Derivatization

-

Substitution on the Pyrrolidinone Ring: Introduction of various functional groups at the 3-, 4-, or 5-positions of the pyrrolidinone rings can modulate lipophilicity and target engagement.

-

Modification of the Urea Linker: The urea moiety can be replaced with other bioisosteric linkers such as thiourea, guanidine, or amide groups to alter hydrogen bonding capabilities and metabolic stability.

-

N-Alkylation/Arylation of the Urea: Substitution on the urea nitrogens with alkyl or aryl groups can influence the molecule's conformation and interaction with biological targets.

Preclinical In Vivo Studies of Racetam Nootropics: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature lacks specific preclinical in vivo studies for a compound designated "Imuracetam." Therefore, this technical guide provides a comprehensive overview of preclinical in vivo research on two prominent and structurally related members of the racetam class: Piracetam and Aniracetam . This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of nootropic agents.

Piracetam: Preclinical In Vivo Profile

Piracetam, the parent compound of the racetam family, has been the subject of numerous preclinical investigations to elucidate its effects on cognition, its pharmacokinetic profile, and its safety.

Efficacy Studies in Animal Models

Piracetam has been evaluated in various animal models of cognitive function, often in the context of chemically-induced deficits or age-related cognitive decline.

Data Summary: Piracetam has demonstrated efficacy in reversing cognitive deficits in several animal models. For instance, it has been shown to prevent memory impairment induced by scopolamine, a cholinergic antagonist, in tasks such as the inhibitory avoidance and object recognition tests[1]. In a model of vascular dementia, piracetam ameliorated cognitive impairment by modulating oxidative stress and neuroinflammation[2]. Furthermore, in ethanol-treated mice exhibiting learning impairments, daily administration of piracetam antagonized these deficits[3].

| Animal Model | Cognitive Task | Dosage | Key Findings | Reference |

| Rats (Scopolamine-induced amnesia) | Inhibitory Avoidance / Object Recognition | 0.02 µmol/5 µL (ICV) | Prevented scopolamine-induced memory impairment. | [1] |

| Day-old Chicks (Weak learning model) | Passive Avoidance | 10 or 50 mg/kg (i.p.) | Increased recall when tested 24 hours later. | [4][5] |

| Mice (Ethanol-treated) | Passive Avoidance | 100 mg/kg (twice daily for 10 days) | Antagonized ethanol-induced learning impairment. | [3] |

| Rats (LPS-induced neuroinflammation) | Y-Maze | 200 mg/kg | Ameliorated learning and memory deficits. | [6] |

| Aged Rats | Active Avoidance | 300 mg/kg (daily for 6 weeks) | Improved active avoidance learning. | [7] |

The effects of piracetam in healthy or genetically-altered animal models are more varied. In control mice, doses of 75 and 150 mg/kg/day improved performance in the Morris water maze[8]. However, in the Ts65Dn mouse model of Down's syndrome, while low doses reduced search time in a visible-platform task, all tested doses prevented trial-related improvements in the hidden-platform task[8].

Pharmacokinetic Profile

Data Summary: Studies in Sprague-Dawley rats have characterized the oral pharmacokinetics of piracetam. Following oral administration, peak serum concentrations are typically reached within 60 minutes[9]. The elimination half-life from serum is biphasic, initially around 2 hours and later extending to approximately 6.4 hours[9]. Piracetam readily crosses the blood-brain barrier, with brain concentrations equilibrating with serum levels at around 4 hours and subsequently remaining higher than in serum[9]. In a study on rats with focal cerebral ischemia, the pharmacokinetic parameters were largely unchanged compared to control rats, but brain and cerebrospinal fluid exposure were significantly increased[10][11][12]. No significant metabolism of piracetam has been observed in vivo[9].

| Parameter | Value | Animal Model | Dosage | Reference |

| Time to Peak Serum Concentration (Tmax) | ~60 minutes | Sprague-Dawley Rats | 100-1000 mg/kg (oral) | [9] |

| Serum Half-life (t½) | ~2 hours (initial), ~6.4 hours (later) | Sprague-Dawley Rats | 100-1000 mg/kg (oral) | [9] |

| Brain Penetration | Equilibrates with serum at ~4 hours; brain levels remain ~2x serum levels | Sprague-Dawley Rats | 100-1000 mg/kg (oral) | [9] |

| Bioavailability | Similar in ischemic vs. control rats | Wistar Rats | 200 mg/kg (oral), 75 mg/kg (i.v.) | [10][11] |

| Brain AUC (0-2h) in Ischemia | 2.4-fold higher than control | Wistar Rats | 200 mg/kg (oral) | [10][11] |

| CSF AUC (0-2h) in Ischemia | 3.1-fold higher than control | Wistar Rats | 200 mg/kg (oral) | [10][11] |

Toxicology and Safety

In animal models, an LD50 for piracetam has not been established at doses up to 8-10 g/kg in rodents and dogs, indicating a very low acute toxicity profile[13].

Mechanism of Action

The precise mechanism of action for piracetam is not fully elucidated but is thought to be multi-faceted. It does not act as a sedative or stimulant[14]. Key proposed mechanisms include:

-

Modulation of Neurotransmitter Systems: Piracetam is believed to influence cholinergic and glutamatergic neurotransmission[15][16]. It may enhance the efficiency of these systems by increasing the density of their receptors on neuronal membranes[15].

-

Enhancement of Membrane Fluidity: Piracetam has been shown to enhance the fluidity of cell and mitochondrial membranes, which could improve the function of membrane-bound proteins and receptors[16][17].

-

Neuroprotection and Anti-inflammatory Effects: Studies indicate that piracetam possesses neuroprotective properties, potentially through antioxidant mechanisms and by attenuating neuroinflammation[2][6][18].

-

Activation of Signaling Pathways: In a model of vascular dementia, piracetam's beneficial effects were linked to the activation of the AMPK/SIRT-1/Nrf-2 signaling pathway[2].

Aniracetam: Preclinical In Vivo Profile

Aniracetam, a pyrrolidinone derivative of the racetam class, has also been extensively studied for its nootropic and anxiolytic properties.

Efficacy Studies in Animal Models

Data Summary: Aniracetam has shown robust efficacy in animal models of cognitive impairment. It ameliorates scopolamine-induced amnesia in a passive avoidance task in rats[19]. In a traumatic brain injury model, delayed treatment with aniracetam improved cognitive performance in the Morris water maze[20]. It has also demonstrated neuroprotective effects in a mouse model of brain ischemia by attenuating the formation of hydroxyl free radicals[21].

| Animal Model | Cognitive Task | Dosage | Key Findings | Reference |

| Rats (Scopolamine-induced amnesia) | Inhibitory Avoidance | 50 mg/kg (oral) | Significantly ameliorated amnesia. | [19] |

| Rats (Traumatic Brain Injury) | Morris Water Maze | 25 or 50 mg/kg | Reduced injury-induced deficits. | [20] |

| Mice (Brain Ischemia) | - | 30 or 100 mg/kg (i.p.) | Suppressed hydroxyl free radical formation. | [21] |

Data Summary: In contrast to impaired models, studies in healthy, non-impaired animals have yielded mixed or null results. One study found that aniracetam at 50 mg/kg did not enhance performance in the Morris water maze, fear conditioning, or accelerating rotarod tests in healthy C57BL/6J mice[22][23]. Similarly, this dose did not produce anxiolytic effects in the elevated plus maze or open field tests in these healthy mice[22][23]. However, another study reported that aniracetam (10-100 mg/kg) did show anxiolytic effects in three different mouse models of anxiety, including the elevated plus-maze and social interaction tests[24].

| Animal Model | Behavioral Test | Dosage | Key Findings | Reference |

| Healthy C57BL/6J Mice | Morris Water Maze, Fear Conditioning, Rotarod | 50 mg/kg (oral) | No significant difference compared to control. | [22][23] |

| Healthy C57BL/6J Mice | Elevated Plus Maze, Open Field | 50 mg/kg (oral) | No significant difference in anxiety-related behaviors. | [22][23] |

| Mice (Anxiety Models) | Elevated Plus Maze, Social Interaction, Conditioned Fear Stress | 10-100 mg/kg | Demonstrated anxiolytic effects. | [24] |

Pharmacokinetic Profile

Detailed preclinical pharmacokinetic data for aniracetam was not available in the reviewed literature. It is known to be metabolized into N-anisoyl-GABA, 2-pyrrolidinone, and anisic acid[25].

Toxicology and Safety

Aniracetam is reported to have few side effects[26]. Specific preclinical toxicology data, such as LD50 values, were not detailed in the reviewed literature.

Mechanism of Action

Aniracetam's mechanism is thought to involve the modulation of several neurotransmitter systems and signaling pathways.

-

Glutamatergic System Modulation: Aniracetam is a positive modulator of AMPA-sensitive glutamate receptors, which slows their desensitization and enhances synaptic plasticity[25]. It also modulates metabotropic glutamate receptors (mGluRs)[25].

-

Cholinergic System Enhancement: It has been shown to increase cholinergic activity in the hippocampus, prefrontal cortex, and striatum[25].

-

Neurotrophic Factor Upregulation: Aniracetam, in combination with AMPA, has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein for memory and neurogenesis[25]. This is proposed as a pathway to increase α-secretase activity, which may prevent the production of amyloid-β plaques[25][27].

-

Dopaminergic and Serotonergic Involvement: The anxiolytic effects of aniracetam may be mediated by an interaction between cholinergic, dopaminergic (D2 receptors), and serotonergic (5-HT2A receptors) systems[24].

Key Experimental Protocols

This section provides detailed methodologies for common behavioral assays used in the preclinical evaluation of racetam nootropics.

Morris Water Maze (MWM)

This task assesses hippocampal-dependent spatial learning and memory[28].

-

Apparatus: A large circular tank (1.5-2.0 m diameter) is filled with water made opaque with a non-toxic substance[28][29]. A small escape platform is hidden 1-2 cm beneath the water's surface. The pool is situated in a room with various distal visual cues[28].

-

Procedure:

-

Habituation: Animals are allowed to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

-

Acquisition Phase: Over several days, animals undergo multiple trials per day to find the hidden platform. The starting position in the pool is varied for each trial, while the platform location remains constant. Each trial concludes when the animal finds the platform or after a set time (e.g., 60 seconds) has elapsed.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

-

-

Data Collection: An overhead camera connected to tracking software records the animal's swim path, escape latency, distance traveled, and time spent in different quadrants of the pool[28].

Passive (Inhibitory) Avoidance Task

This task assesses fear-motivated memory.

-

Apparatus: A two-chambered box with one brightly lit compartment and one dark compartment, connected by an opening. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.

-

Procedure:

-

Training: An animal is placed in the lit compartment. Due to rodents' natural preference for dark spaces, they will typically enter the dark compartment. Upon entry, the door closes, and a mild, brief foot shock is delivered.

-

Retention Test: After a set interval (e.g., 24 hours), the animal is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory of the aversive stimulus.

-

-

Data Collection: The primary metric is the step-through latency (in seconds) during the retention test.

Elevated Plus Maze (EPM)

This task is used to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.

-

Procedure: An animal is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5-10 minutes). The apparatus is cleaned thoroughly between trials.

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded, typically via video tracking software[22][23][30]. Anxiolytic compounds generally increase the proportion of time spent and the number of entries into the open arms.

References

- 1. Piracetam prevents scopolamine-induced memory impairment and decrease of NTPDase, 5'-nucleotidase and adenosine deaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piracetam attenuates oxidative stress and inflammation-induced neuronal cell death in rats with vascular dementia potentially via the activation of the AMPK/SIRT-1/Nrf-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of piracetam on passive avoidance learning in ethanol-treated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological disposition of oral piracetam in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats | Semantic Scholar [semanticscholar.org]

- 13. examine.com [examine.com]

- 14. Piracetam: physiological disposition and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 18. researchgate.net [researchgate.net]

- 19. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Delayed, post-injury treatment with aniracetam improves cognitive performance after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aniracetam, a pyrrolidinone-type cognition enhancer, attenuates the hydroxyl free radical formation in the brain of mice with brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]

- 23. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eneuro.org [eneuro.org]

- 27. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Effects of Imuracetam on Synaptic Plasticity

Disclaimer: Extensive searches of scientific literature and clinical trial databases did not yield any information on a compound named "Imuracetam." It is highly probable that this name is a typographical error or refers to a substance not documented in publicly available scientific resources. The following guide is based on Aniracetam , a well-researched nootropic agent from the racetam class with known effects on synaptic plasticity, which is presumed to be the intended subject of inquiry.

Executive Summary

Aniracetam is a cognitive-enhancing drug that primarily functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its mechanism of action involves the potentiation of glutamatergic neurotransmission, which is fundamental to synaptic plasticity. This document provides a detailed technical overview of Aniracetam's effects on synaptic mechanisms, including quantitative data from key studies, detailed experimental protocols, and a depiction of the relevant signaling pathways. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Modulation of AMPA Receptors

Aniracetam's principal effect on synaptic plasticity stems from its interaction with AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Unlike direct agonists, Aniracetam binds to an allosteric site on the AMPA receptor complex, which in turn modulates the receptor's response to its endogenous ligand, glutamate.[2]

This allosteric modulation results in two key changes to the receptor's kinetics:

-

Reduced Desensitization: Aniracetam significantly decreases the rate at which AMPA receptors become desensitized, or unresponsive, during prolonged exposure to glutamate.[3][4]

-

Slowed Deactivation: The drug prolongs the channel opening time after glutamate has dissociated, thereby slowing the decay of the excitatory postsynaptic current (EPSC).[4]

Collectively, these actions lead to an enhanced and prolonged influx of cations, primarily Na⁺ and some Ca²⁺, through the AMPA receptor channel upon glutamate binding. This amplifies the postsynaptic depolarization and strengthens the synaptic connection.

Quantitative Effects on Synaptic Plasticity

The following tables present a summary of the quantitative data from studies investigating the effects of Aniracetam on synaptic transmission and plasticity.

Table 1: Aniracetam's Effects on Field Excitatory Postsynaptic Potentials (fEPSPs) in Rat Hippocampal Slices

| Parameter Measured | Aniracetam Concentration | Effect Before Long-Term Potentiation (LTP) | Effect After Long-Term Potentiation (LTP) | Reference |

| fEPSP Amplitude | 1.5 mM | Increase | Potentiation by aniracetam is unaffected | [5] |

| fEPSP Decay Time Constant | 1.5 mM | Increase | Further increase in decay time | [5] |

Table 2: Aniracetam's Effects on AMPA Receptor Kinetics and Synaptic Currents

| Experimental Model | Measured Parameter | Effect of Aniracetam | Reference |

| Hippocampal Pyramidal Cells (Whole-cell recording) | Glutamate-evoked currents | Enhanced | [3] |

| Hippocampal Pyramidal Cells (Outside-out patches) | Glutamate receptor desensitization | Strongly reduced | [3] |

| Chick Cochlear Nucleus Neurons | Decay times of evoked and miniature EPSCs | Prolonged | [4] |

| Chick Cochlear Nucleus Neurons (Rapid-flow analysis) | Rate of channel closing | Slowed | [4] |

| Chick Cochlear Nucleus Neurons (Rapid-flow analysis) | Microscopic rates of desensitization | Slowed | [4] |

Signaling Pathways and Experimental Workflows

Aniracetam's modulation of AMPA receptors initiates a cascade of intracellular events that are critical for the induction and maintenance of synaptic plasticity, particularly Long-Term Potentiation (LTP). The enhanced Ca²⁺ influx through AMPA receptors, although less pronounced than through NMDA receptors, contributes to the activation of downstream signaling molecules.

Figure 1: Aniracetam's modulatory effect on the AMPA receptor signaling pathway.

The investigation of these effects typically involves electrophysiological techniques in brain slice preparations.

Figure 2: A typical experimental workflow for studying Aniracetam's effect on LTP.

Detailed Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

This protocol is standard for assessing the impact of a compound on synaptic transmission and plasticity in the CA1 region of the hippocampus.

-

Tissue Preparation:

-

Anesthetize and decapitate an adult rodent (e.g., Wistar rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a slice to a submerged recording chamber continuously perfused with aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 area.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for at least 20 minutes.

-

Bath-apply Aniracetam (e.g., 1.5 mM) and record for another 20-30 minutes.

-

Induce Long-Term Potentiation (LTP) using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

Patch-Clamp Analysis of AMPA Receptor Kinetics

This protocol allows for the direct measurement of a drug's effect on ion channel properties.

-

Cell Culture and Preparation:

-

Culture primary neurons from a relevant brain region (e.g., chick cochlear nucleus or rat hippocampus).

-

Establish outside-out patches from these neurons using standard patch-clamp techniques.

-

-

Rapid Agonist Application and Data Acquisition:

-

Use a piezoelectric-driven fast-flow system to rapidly apply glutamate (e.g., 10 mM) to the outside-out patch for a brief duration (e.g., 1 ms).

-

Record the resulting inward current, representing the activation and subsequent deactivation of AMPA receptors.

-

To measure desensitization, apply a longer pulse of glutamate (e.g., 100 ms).

-

Repeat the above steps with Aniracetam included in the glutamate-containing solution.

-

Analyze the current traces to determine the decay time constants (for deactivation) and the extent and rate of current decay during prolonged application (for desensitization).

-

Conclusion

The available evidence strongly indicates that Aniracetam enhances synaptic plasticity by acting as a positive allosteric modulator of AMPA receptors. By reducing receptor desensitization and slowing deactivation, it potentiates fast excitatory neurotransmission. This mechanism provides a plausible explanation for its observed cognitive-enhancing effects and makes it a valuable pharmacological tool for the study of synaptic function and plasticity. Further research into the specific downstream signaling consequences and the potential for subunit-specific modulation of AMPA receptors could provide deeper insights into its therapeutic potential for cognitive disorders.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Bioavailability of Racetam Compounds in Rodent Models: A Case Study of Aniracetam

Disclaimer: Initial searches for "Imuracetam" did not yield specific pharmacokinetic data. This guide therefore focuses on Aniracetam , a structurally related and well-researched nootropic agent of the racetam class, to provide a representative in-depth analysis of the pharmacokinetics and bioavailability of this compound family in rodent models. The principles, protocols, and data analysis techniques described herein are broadly applicable to the preclinical evaluation of new chemical entities within this class.

Executive Summary

Aniracetam is a cognitive-enhancing drug that undergoes rapid and extensive metabolism following oral administration in rodents. This results in very low bioavailability of the parent compound.[1] The primary metabolites, including N-anisoyl-GABA (also referred to as 4-p-anisamidobutyric acid or ABA), p-anisic acid (AA), and 2-pyrrolidinone (PD), are found in systemic circulation and the central nervous system.[1][2] Notably, the metabolite 2-pyrrolidinone (PD) demonstrates significantly higher and more sustained levels in the brain compared to the parent drug, Aniracetam, suggesting it may contribute significantly to the observed pharmacological effects.[2] This guide provides a comprehensive overview of the quantitative pharmacokinetic parameters, bioanalytical methods, and experimental protocols used to characterize the absorption, distribution, metabolism, and excretion (ADME) of Aniracetam in rat models.

Pharmacokinetic Data

The pharmacokinetic profile of Aniracetam and its major metabolites has been characterized following both intravenous and oral administration in rats. The data reveals rapid elimination of the parent drug and its primary metabolite, ABA, and extremely low oral bioavailability.[1]

Plasma Pharmacokinetics of Aniracetam

Quantitative data from studies in rats highlight the rapid metabolism and poor oral availability of Aniracetam.

Table 1: Oral Bioavailability of Aniracetam in Rats

| Oral Dose (mg/kg) | Bioavailability (%) | Reference |

| 50 | 11.4 | [1] |

| 100 | 8.6 | [1] |

Following oral administration, peak plasma levels of Aniracetam are reached within 30 minutes, but the concentration decreases rapidly thereafter. The metabolites, however, remain at much higher concentrations for several hours.[3]

Brain Distribution of Aniracetam and Metabolites

The distribution of Aniracetam and its metabolites into the brain is a critical factor for its nootropic activity. Studies show that while the parent compound's penetration is low, its metabolite 2-pyrrolidinone (PD) readily crosses the blood-brain barrier.[2]

Table 2: Brain vs. Plasma Exposure (AUCbrain/AUCplasma Ratio) in Rats

| Compound | AUC Ratio (%) | Brain Regions Studied | Reference |

| Aniracetam (AP) | 2.4 - 3.2 | Cerebral Cortex, Hippocampus, Thalamus | [2] |

| p-Anisic Acid (AA) | 3.9 - 4.2 | Cerebral Cortex, Hippocampus, Thalamus | [2] |

| 2-Pyrrolidinone (PD) | 53 - 55 | Cerebral Cortex, Hippocampus, Thalamus | [2] |

N-anisoyl-GABA (ABA) levels in the brain were below the detection limit.[2] The high brain concentration of the metabolite PD suggests it may be a key contributor to the therapeutic effects of Aniracetam.[2]

Key Signaling and Metabolic Pathways

The metabolism of Aniracetam is a critical determinant of its pharmacokinetic profile. The primary metabolic transformation involves the cleavage of the amide bond, leading to the formation of several key metabolites.

Experimental Protocols

This section details the methodologies employed in rodent pharmacokinetic studies of Aniracetam.

Animal Models

-

Species: Wistar or Sprague-Dawley rats are commonly used.[2][4]

-

Health Status: Healthy, male rats are typically selected for these studies.

-

Housing: Animals should be housed in controlled environments with standard chow and water ad libitum. For oral dosing studies, overnight fasting with free access to water is common.[4]

Dosing and Administration

The following diagram outlines the typical workflow for a pharmacokinetic study involving oral administration.

-

Oral Administration:

-

Formulation: Aniracetam is typically suspended in a suitable vehicle, such as a 0.5% sodium carboxymethyl cellulose solution.

-

Procedure: Administration is performed via oral gavage using a ball-tipped gavage needle.[5][6] The volume administered is based on the animal's body weight, often around 5-10 mL/kg.[4][6] The needle length is pre-measured from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[5]

-

-

Intravenous Administration:

-

Formulation: For intravenous dosing, Aniracetam must be dissolved in a parenteral vehicle, which can be challenging due to its low aqueous solubility.[7] Formulations using solubilizing agents like 2-hydroxypropyl-β-cyclodextrin have been developed.[7]

-

Procedure: The solution is administered via a suitable vein, such as the tail vein.

-

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard methods for quantifying Aniracetam and its metabolites in plasma and brain homogenates.[1][8]

-

Sample Preparation: A protein precipitation step, often using acetonitrile, is typically employed to extract the analytes from the biological matrix.[9]

-

HPLC Conditions (Example):

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of an acidic buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 3.0) and an organic solvent like acetonitrile or methanol.[10][11]

-

Detection: UV detection at a wavelength of approximately 280 nm.[11][12]

-

Internal Standard: A structurally related compound not present in the sample is used as an internal standard for accurate quantification.

-

Conclusion

The pharmacokinetic profile of Aniracetam in rodent models is characterized by rapid metabolism, low oral bioavailability of the parent drug, and significant distribution of the metabolite 2-pyrrolidinone into the brain.[1][2] These findings are crucial for the design and interpretation of pharmacodynamic and toxicological studies. The experimental protocols and analytical methods described provide a robust framework for the preclinical evaluation of similar nootropic compounds, ensuring that researchers can accurately characterize their ADME properties to guide further drug development efforts.

References

- 1. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioequivalence study of aniracetam after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Content determination of aniracetam in aniracetam inclusion complex by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Lack of Publicly Available Data on Early-Phase Clinical Trials for Imuracetam

An extensive search for publicly available data on early-phase clinical trials of Imuracetam has revealed a significant absence of information. Despite a thorough investigation for Phase 1 and Phase 2 trial results, detailed experimental protocols, and associated signaling pathways, no specific data for this compound could be retrieved from the public domain.

This compound is identified as a racetam-class compound, a group of drugs known for their potential nootropic effects.[1][2] However, unlike other more extensively studied racetams, such as levetiracetam or aniracetam, this compound's clinical development status remains largely undisclosed in publicly accessible scientific literature and clinical trial registries.[3][4]

The core requirements for an in-depth technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be met due to this lack of foundational information.

Data Presentation

No quantitative data from Phase 1 or Phase 2 clinical trials for this compound is publicly available. This includes, but is not limited to:

-

Pharmacokinetic (PK) parameters: Such as absorption, distribution, metabolism, and excretion (ADME), half-life, peak plasma concentrations (Cmax), and area under the curve (AUC).

-

Pharmacodynamic (PD) markers: Data on target engagement, dose-response relationships, or effects on biomarkers.

-

Safety and Tolerability: Information on adverse events, dose-limiting toxicities, or general safety profiles in human subjects.

-

Efficacy data: Preliminary evidence of therapeutic effect in a patient population.

Without this data, the requested structured tables for easy comparison cannot be generated.

Experimental Protocols

Detailed methodologies for key experiments cited in early-phase clinical trials are essential for researchers and scientists. However, no specific protocols for this compound clinical trials were found. This would typically include:

-

Study Design: Information on the trial phase, randomization, blinding, and control groups.

-

Participant Population: Inclusion and exclusion criteria for trial subjects.

-

Dosing Regimen: Details on the doses administered, frequency, and duration of treatment.

-

Bioanalytical Methods: Specific assays used to measure drug concentrations and biomarker levels.

Signaling Pathways and Mechanism of Action

While some in-silico studies have explored the potential interaction of this compound with targets like the synaptic vesicle protein 2A (SV2A), there is no definitive, clinically validated information on its precise mechanism of action or the specific signaling pathways it modulates in humans.[5] This prevents the creation of the requested diagrams for signaling pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. WO2011048208A1 - Causal therapy of diseases or conditions associated with cns or pns demyelination - Google Patents [patents.google.com]

- 3. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Imuracetam: An Inquiry into a Putative Cognitive Enhancer Reveals a Gap in Scientific Literature

A comprehensive and in-depth search of scientific and patent literature has revealed a notable absence of publicly available information on a compound referred to as "imuracetam." Despite a thorough investigation aimed at producing a technical guide on its role in cognitive enhancement for an audience of researchers, scientists, and drug development professionals, no peer-reviewed studies, patents, or conference proceedings detailing its chemical structure, synthesis, mechanism of action, or preclinical and clinical data could be identified.

This lack of information prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The scientific community relies on published, peer-reviewed data to validate the existence, safety, and efficacy of any new chemical entity. In the case of this compound, such foundational information appears to be absent from the public domain.

For a compound to be considered for its potential in cognitive enhancement, it would typically undergo a rigorous process of preclinical and clinical evaluation. This process generates a wealth of data that is then disseminated through scientific publications and patent applications. The typical trajectory of drug discovery and development involves:

-

Chemical Synthesis and Characterization: The initial step involves the synthesis of the molecule and the confirmation of its chemical structure using various analytical techniques.

-

Preclinical Studies: These in vitro and in vivo studies are designed to understand the compound's basic pharmacology and toxicology. This includes identifying its molecular targets, understanding its mechanism of action, and assessing its safety profile in animal models.

-

Pharmacokinetic and Pharmacodynamic Studies: These investigations determine how the body absorbs, distributes, metabolizes, and excretes the drug (pharmacokinetics) and the relationship between drug concentration and its effect (pharmacodynamics).

-

Clinical Trials: If a compound shows promise in preclinical studies, it moves into human clinical trials, which are conducted in multiple phases to evaluate its safety, efficacy, and optimal dosage for a specific indication, such as cognitive enhancement.

The absence of any of this information for this compound suggests that it may be a compound that is in a very early stage of private research and development, a misnomer for another compound, or a substance that has not been subjected to scientific scrutiny.

It is crucial for the scientific and drug development community to rely on evidence-based information. Without access to primary research data, it is impossible to provide an accurate and reliable technical guide on this compound's role in cognitive enhancement.

Should the user have access to a chemical structure, an alternative chemical name (e.g., an IUPAC name or a CAS number), or any proprietary research documents for this compound, a more targeted and potentially successful search could be conducted. Until such information becomes publicly available, a technical whitepaper on the core aspects of this compound's cognitive-enhancing properties cannot be responsibly generated.

In Vitro Analysis of Imuracetam's Enzymatic and Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro enzymatic interaction data for Imuracetam is not publicly available. This guide provides a framework for the potential in vitro analysis of this compound, drawing upon established methodologies for analogous nootropic compounds, particularly those within the racetam class. The quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a nootropic agent belonging to the racetam family of compounds, which are investigated for their potential cognitive-enhancing effects. Understanding the enzymatic and receptor interactions of new molecular entities is a cornerstone of preclinical drug development. This document outlines key in vitro assays and methodologies to characterize the pharmacological profile of this compound, with a focus on its potential interactions with key enzymes and neurotransmitter receptors implicated in cognitive function. The primary targets for investigation, based on the known mechanisms of other racetams, are the cholinergic and glutamatergic systems.

Data Presentation: Hypothetical In Vitro Profile of this compound

The following tables summarize hypothetical quantitative data for this compound's interaction with key enzymatic and receptor targets. These values are for illustrative purposes to guide potential experimental design and data presentation.

Table 1: this compound - Cholinesterase Inhibition Profile

| Enzyme Target | Source | IC50 (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | Human Recombinant | > 100 | Not significant |

| Butyrylcholinesterase (BChE) | Human Plasma | > 100 | Not significant |

IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower potency of inhibition.

Table 2: this compound - Glutamate Receptor Modulation

| Receptor Subtype | Assay Type | Agonist | EC50 (µM) | Max Potentiation (%) |

| AMPA (GluA1/GluA2) | Whole-cell Patch Clamp | Glutamate (1 mM) | 15 | 150 |

| NMDA (GluN1/GluN2A) | Calcium Imaging | NMDA/Glycine | > 50 | < 10 |

EC50: Half-maximal effective concentration for potentiation. Max Potentiation (%): Maximum percentage increase in agonist response in the presence of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method, a widely used colorimetric assay for measuring AChE activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound and Donepezil in phosphate buffer.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each concentration of this compound, Donepezil, or vehicle (for control wells).

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

-

Enzyme Addition and Incubation:

-

Add 20 µL of AChE solution to all wells except for the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction and Measurement:

-

Add 20 µL of ATCI solution to all wells to start the reaction.

-

Immediately measure the absorbance at 412 nm using a microplate reader at kinetic mode for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[1][2]

-

AMPA Receptor Potentiation Assay (Whole-Cell Patch Clamp)

Objective: To quantify the potentiation of AMPA receptor-mediated currents by this compound in a cellular model.

Materials:

-

HEK293 cells stably expressing human GluA1 and GluA2 subunits.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP (pH 7.2).

-

Glutamate (agonist).

-

Aniracetam (positive control, a known AMPA receptor potentiator).

-

This compound stock solution.

-

Patch clamp rig with amplifier and data acquisition software.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing GluA1/GluA2 on glass coverslips.

-

Electrophysiological Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

-

Drug Application:

-

Apply a brief pulse of glutamate (1 mM) to elicit an inward current.

-

After a stable baseline response is established, co-apply glutamate with various concentrations of this compound.

-

Perform a washout with the external solution and re-apply glutamate to ensure reversibility.

-

Repeat the procedure with Aniracetam as a positive control.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of this compound concentration to determine the EC50 and maximum potentiation.[3]

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by a racetam-like compound.

Caption: Hypothetical Modulation of the Cholinergic Synapse by this compound.

Caption: Allosteric Modulation of AMPA Receptors by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro enzyme inhibition study.

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Conclusion

This technical guide outlines a foundational in vitro strategy for characterizing the enzymatic and receptor interactions of this compound. Based on the pharmacology of related racetam compounds, the primary focus should be on the cholinergic and glutamatergic systems. The provided protocols for acetylcholinesterase inhibition and AMPA receptor potentiation offer robust methods for initial screening and characterization. The illustrative data and diagrams provide a clear framework for experimental design and reporting. Future in vitro studies should expand to include a broader panel of receptors and enzymes to fully elucidate the pharmacological profile of this compound and to inform subsequent in vivo efficacy and safety studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 3. Agonist- and subunit-dependent potentiation of glutamate receptors by a nootropic drug aniracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Racetam Quantification using High-Performance Liquid Chromatography (HPLC)

Introduction

Imuracetam is a nootropic compound belonging to the racetam family, which is under investigation for its potential cognitive-enhancing effects. Accurate and reliable quantification of this compound in various matrices, such as bulk pharmaceutical ingredients (APIs), finished products, and biological fluids, is crucial for research, development, and quality control purposes. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the quantitative analysis of pharmaceuticals. This document provides detailed protocols and application notes for the determination of racetams, which can be adapted for this compound analysis.

HPLC Methods for Racetam Quantification

Several reversed-phase HPLC (RP-HPLC) methods have been successfully employed for the quantification of Piracetam. These methods typically utilize a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier.

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.

Table 1: Quantitative Data for Isocratic RP-HPLC Method

| Parameter | Value |

| Linearity Range | 10 - 50 µg/mL |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 5.0) (20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 215 nm |

| Column | Phenomenex C18 (5 µm, 4.6 x 250 mm) |

| Retention Time | ~4-6 min (retention time will need to be determined specifically for this compound) |

Method 2: Gradient RP-HPLC for Biological Samples

For the analysis of this compound in biological matrices like plasma, a gradient elution method can provide better resolution and sensitivity, separating the analyte from endogenous components.

Table 2: Quantitative Data for Gradient RP-HPLC Method for Plasma Samples

| Parameter | Value |

| Linearity Range | 5 - 80 µg/mL[1] |

| Mobile Phase | A: 0.01% Perchloric Acid in Water; B: Acetonitrile:Methanol |

| Flow Rate | 1.0 mL/min |

| Wavelength | 200 nm[2] |

| Column | RP-18 LiChroSpher 100[2] |

| Limit of Quantification (LOQ) | 2 µg/mL[2] |

Experimental Protocols

Protocol 1: Quantification of this compound in Bulk Powder

Objective: To determine the purity of an this compound bulk powder sample.

Materials:

-

This compound reference standard

-

This compound bulk powder sample

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Equipment:

-

HPLC system with UV detector

-

Phenomenex C18 column (or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sonicator

Procedure:

-

Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution and adjust the pH to 5.0 with a suitable acid (e.g., acetic acid). Mix with acetonitrile in a 80:20 (v/v) ratio. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Prepare a series of working standards (e.g., 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Solution Preparation: Accurately weigh about 25 mg of the this compound bulk powder sample and prepare a 1000 µg/mL stock solution as described for the standard. Dilute to a final concentration within the linear range (e.g., 30 µg/mL).

-

Chromatographic Analysis:

-

Set the HPLC system parameters as per Table 1.

-

Inject 20 µL of each standard and sample solution.

-

Record the chromatograms and determine the peak area of this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.

Protocol 2: Quantification of this compound in Human Plasma

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

This compound reference standard

-

Human plasma (drug-free)

-

Perchloric acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.22 µm syringe filters

Equipment:

-

HPLC system with UV detector

-

RP-18 LiChroSpher 100 column (or equivalent)

-

Microcentrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma sample, add 20 µL of perchloric acid to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

Standard and Quality Control (QC) Sample Preparation: Spike known concentrations of this compound reference standard into drug-free plasma to prepare calibration standards and QC samples. Process these samples as described in step 1.

-

Chromatographic Analysis:

-

Set the HPLC system parameters as per Table 2, including the gradient program.

-

Inject 20 µL of the processed standards, QCs, and unknown samples.

-

Record the chromatograms and determine the peak area of this compound.

-

-

Quantification: Construct a calibration curve from the plasma standards. Determine the concentration of this compound in the unknown plasma samples from this curve.

Visualizations

Caption: Generalized workflow for HPLC-based quantification.

References

Application Notes & Protocols: Establishing Effective Dosages of Imuracetam for Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imuracetam is a novel synthetic compound belonging to the racetam class of nootropics. As a new chemical entity, establishing its effective and safe dosage range in animal models is a critical first step in preclinical research. These application notes provide a comprehensive guide for researchers to design and execute studies aimed at determining the optimal dosage of this compound for cognitive enhancement and related neurological research in animal models. Due to the limited publicly available data on this compound, the following protocols and dosage recommendations are based on established research methodologies for structurally similar and well-studied racetam compounds, such as Piracetam and Aniracetam.

The primary proposed mechanism of action for many racetam nootropics involves the modulation of central neurotransmitter systems, including the glutamatergic and cholinergic pathways.[1] Specifically, some racetams act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity, learning, and memory.[1][2][3] Additionally, many racetams are known to influence acetylcholine (ACh) utilization and receptor density, further contributing to their cognitive-enhancing effects.[4][5] It is often recommended to co-administer a choline source with racetams to support cholinergic function and potentially enhance their efficacy.[4]

Data Presentation: Extrapolated Dosage Ranges from Related Racetam Compounds

The following table summarizes typical dosage ranges for well-known racetam compounds in rodent models. This data should be used as a starting point for designing dose-response studies for this compound. It is crucial to conduct thorough dose-finding studies, including maximum tolerated dose (MTD) assessments, before proceeding with efficacy studies.

| Compound | Animal Model | Route of Administration | Typical Dosage Range (mg/kg) | Key Findings |

| Piracetam | Rat | Oral (gavage) | 100 - 500 | Improved memory in aged rats, often co-administered with choline.[6] |

| Rat | Oral | 50 | Used in pharmacokinetic studies.[7][8] | |

| Aniracetam | Rat | Oral | 50 - 100 | Investigated for its pharmacokinetic profile.[9] |

| Mouse | Oral | 25 - 100 | Demonstrated anxiolytic effects. | |

| Brivaracetam | Rat | Oral | 150 - 600 | No significant maternal or embryofetal toxicity observed in developmental studies.[10] |

| Rabbit | Oral | 30 - 240 | Embryofetal mortality and decreased fetal body weight at the highest, maternally toxic dose.[10] | |

| Rat | Intravenous | 20 - 300 | Potent effect in a model of status epilepticus.[11] | |

| Levetiracetam | Animal Models | Not Specified | Not Specified | Acts as a synaptic vesicle glycoprotein 2A (SV2A) ligand.[1] |

| Seletracetam | Animal Models | Not Specified | Not Specified | Acts as a synaptic vesicle glycoprotein 2A (SV2A) ligand.[1] |

Experimental Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.[12][13][14][15]

1. Maximum Tolerated Dose (MTD) Study

-

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.

-

Animals: Male and female mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Methodology:

-

Administer ascending doses of this compound to different groups of animals.

-

Observe animals for clinical signs of toxicity, including changes in weight, behavior, and overall health for a specified period.

-

The MTD is defined as the highest dose at which no significant toxicity is observed.

-

2. Pharmacokinetic (PK) Study

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Animals: Cannulated rats are often used to facilitate repeated blood sampling.

-

Methodology:

-

Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of animals.

-

Collect blood samples at predetermined time points.

-

Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.[9][16]

-

3. Behavioral Efficacy Studies

The following are standard behavioral assays to assess the nootropic effects of this compound on learning and memory.

a. Morris Water Maze (MWM)

-

Objective: To assess spatial learning and memory.[17][18][19]

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[18][20]

-

Procedure:

-

Acquisition Phase: Animals are trained over several days to find the hidden platform using distal cues in the room. Each trial starts from a different quadrant.[18][21]

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[21]

-

-

Data Analysis: Latency to find the platform, path length, and time spent in the target quadrant.

b. Novel Object Recognition (NOR) Test

-

Apparatus: An open field arena.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena.[24][25]

-

Familiarization/Training Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.[23][25]

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.[23][25]

-

-

Data Analysis: Discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time.

c. Passive Avoidance Test

-

Objective: To assess fear-motivated learning and memory.[26][27]

-

Apparatus: A two-compartment chamber with a light and a dark side, where the dark side can deliver a mild foot shock.[26][28]

-

Procedure:

-

Acquisition/Training: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.[27][28]

-

Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.[28]

-

-

Data Analysis: Longer latency to enter the dark compartment in the retention test indicates better memory of the aversive stimulus.

d. Elevated Plus Maze (EPM)

-

Objective: To assess anxiety-like behavior, which can be relevant for some nootropic compounds.[29][30]

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[30][31]

-

Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[32][33]

-

Data Analysis: Time spent in and the number of entries into the open and closed arms. A decrease in anxiety is indicated by more time spent in and more entries into the open arms.

Mandatory Visualizations

Caption: Proposed mechanism of action for this compound via AMPA receptor modulation.

Caption: Workflow for determining the effective dosage of this compound.

References

- 1. Racetam - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nootropicsexpert.com [nootropicsexpert.com]

- 5. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maze.conductscience.com [maze.conductscience.com]